(4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE
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Overview
Description
(4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE: is a complex organic compound that features an indole moiety linked to a phenyl group through an azavinyl bridge, with diethylamine as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions One common approach is the condensation of an indole derivative with a phenyl azavinyl precursor under acidic or basic conditions The reaction may require catalysts such as palladium or copper to facilitate the formation of the azavinyl linkage
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The azavinyl linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The compound can undergo addition reactions at the azavinyl linkage.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Addition: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
- Oxidized indole derivatives
- Reduced amine derivatives
- Substituted phenyl derivatives
- Addition products at the azavinyl linkage
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its indole moiety.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects. The azavinyl linkage and diethylamine group can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Indole derivatives: Compounds like tryptamine and serotonin, which also feature the indole moiety.
Azavinyl compounds: Molecules with similar azavinyl linkages, such as certain Schiff bases.
Diethylamine derivatives: Compounds like diethyltryptamine (DET), which contain the diethylamine group.
Uniqueness: What sets (4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE apart is the combination of the indole moiety with the azavinyl linkage and diethylamine group
Properties
Molecular Formula |
C19H21N3 |
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Molecular Weight |
291.4g/mol |
IUPAC Name |
N,N-diethyl-4-(1H-indol-3-ylmethylideneamino)aniline |
InChI |
InChI=1S/C19H21N3/c1-3-22(4-2)17-11-9-16(10-12-17)20-13-15-14-21-19-8-6-5-7-18(15)19/h5-14,21H,3-4H2,1-2H3 |
InChI Key |
DMEVDAIAXZGPIU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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